Hoe 263

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

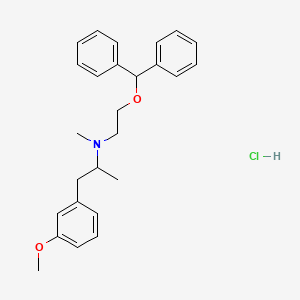

Hoe 263 is a compound known for its calcium channel antagonistic activity. It has been studied for its ability to inhibit the contraction of potassium-depolarized pulmonary arteries and its effectiveness in various pharmacological applications .

Preparation Methods

The synthesis of Hoe 263 involves several steps:

Formation of Schiff Base: Ethanolamine reacts with m-methoxyphenylacetone to form a Schiff base.

Reduction: The Schiff base is reduced using hydrogen over palladium on carbon to yield a secondary amine.

Methylation: The secondary amine is methylated using formaldehyde and formic acid.

Chlorination: The resulting compound is treated with thionyl chloride to form a 2-chloroethyl derivative.

Chemical Reactions Analysis

Hoe 263 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using hydrogen over palladium on carbon.

Substitution: It undergoes substitution reactions, such as chlorination with thionyl chloride.

Scientific Research Applications

Hoe 263 has been extensively studied for its pharmacological properties:

Calcium Channel Antagonist: It inhibits calcium uptake in potassium-depolarized pulmonary arteries more effectively than other known calcium channel blockers like verapamil and prenylamine.

Cardiovascular Research: It has been used to study the contraction of heart atrium and papillary muscles.

Pharmacological Studies: This compound has been compared with other calcium antagonists in various binding tests and has shown significant activity.

Mechanism of Action

Hoe 263 exerts its effects by inhibiting calcium uptake in smooth muscle cells. It binds to calcium channels, preventing calcium ions from entering the cells, which leads to relaxation of the muscles. This mechanism is similar to that of other calcium channel blockers like verapamil .

Comparison with Similar Compounds

Hoe 263 is compared with other calcium channel blockers such as:

Verapamil: this compound is slightly more effective in inhibiting calcium uptake in certain tissues.

Prenylamine: This compound shows similar or better activity in various pharmacological tests.

Similar compounds include:

- Verapamil

- Prenylamine

- Nitrendipine

This compound stands out due to its unique synthesis route and its effectiveness in specific pharmacological applications.

Properties

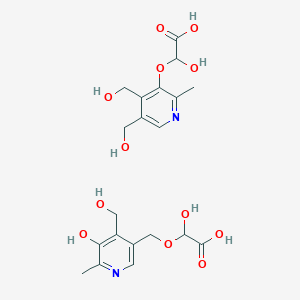

CAS No. |

32847-88-4 |

|---|---|

Molecular Formula |

C26H32ClNO2 |

Molecular Weight |

426 g/mol |

IUPAC Name |

N-(2-benzhydryloxyethyl)-1-(3-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C26H31NO2.ClH/c1-21(19-22-11-10-16-25(20-22)28-3)27(2)17-18-29-26(23-12-6-4-7-13-23)24-14-8-5-9-15-24;/h4-16,20-21,26H,17-19H2,1-3H3;1H |

InChI Key |

BIFHZGVJYAZJRD-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Synonyms |

HOE 263 HOE-263 N-(2-benzhydryloxy)ethyl-N-methyl-(1-ethyl-2-(3-methoxyphenyl)ethyl)amine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)

![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1226733.png)

![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1226751.png)